(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as DMPM, is a chemical compound that belongs to the class of chalcones. It has a molecular formula of C18H18O3 and a molecular weight of 282.34 g/mol. DMPM has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and physiological effects:
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, scavenge free radicals and prevent oxidative damage, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one in lab experiments is that it is relatively easy to synthesize and purify. It also has a high degree of stability, which makes it suitable for long-term storage. However, one of the limitations of using (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately assess its efficacy.
Future Directions
There are several future directions for research on (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to determine its spectrum of activity and its mechanism of action against different types of bacteria and fungi. Additionally, studies are needed to further elucidate the mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one and to identify its molecular targets.
Synthesis Methods
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction. In this reaction, 2,5-dimethoxybenzaldehyde and 4-methylacetophenone are reacted in the presence of a strong base, such as sodium hydroxide, to form (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one.
Scientific Research Applications
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.
properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)8-10-17(19)16-12-15(20-2)9-11-18(16)21-3/h4-12H,1-3H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWXCZOHIRFAKY-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.